molecular formula C16H12O2S B2857893 1-(8-Acetyldibenzothiophen-2-yl)ethanone CAS No. 35105-75-0

1-(8-Acetyldibenzothiophen-2-yl)ethanone

Cat. No. B2857893
CAS RN: 35105-75-0
M. Wt: 268.33
InChI Key: VBPBWRXUZDIQHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Organic Synthesis Starter

“1-(8-Acetyldibenzothiophen-2-yl)ethanone” can serve as a starting material in the synthesis of more complex benzothiophene derivatives. These derivatives are crucial in the development of various organic compounds used in medicinal chemistry and materials science .

Antioxidant Properties

Compounds derived from benzothiophene, such as “1-(8-Acetyldibenzothiophen-2-yl)ethanone,” have been studied for their antioxidant properties. Antioxidants are important in preventing oxidative stress, which can lead to cellular damage and diseases .

Anti-inflammatory Applications

Benzothiophene derivatives exhibit anti-inflammatory activity, making them potential candidates for the treatment of chronic inflammation-related disorders. This application is significant in the development of new pharmaceuticals .

Antimicrobial Activity

The structural motif of benzothiophene is found in several antimicrobial drugs. Research into “1-(8-Acetyldibenzothiophen-2-yl)ethanone” could lead to the development of new antimicrobial agents to combat resistant strains of bacteria .

Antitumor and Cytotoxic Activity

Some benzothiophene derivatives have shown promise in antitumor and cytotoxic activity against various human tumor cell lines. This suggests potential applications in cancer therapy research .

Neuroprotective Effects

The neuroprotective effects of benzothiophene compounds are of interest in the treatment of neurodegenerative diseases. By studying “1-(8-Acetyldibenzothiophen-2-yl)ethanone,” researchers can explore new avenues for treating conditions like Alzheimer’s and Parkinson’s disease .

Antiviral Drug Development

Given the structural similarity to other thiazole-based antiretroviral drugs, “1-(8-Acetyldibenzothiophen-2-yl)ethanone” could be a precursor in the synthesis of new antiviral medications, particularly those targeting HIV .

Chemical Reaction Accelerators

Benzothiophene derivatives are known to act as accelerators in chemical reactions. This application is crucial in industrial processes where speed and efficiency are paramount .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level. This is particularly relevant for compounds used as drugs or catalysts .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

1-(8-acetyldibenzothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S/c1-9(17)11-3-5-15-13(7-11)14-8-12(10(2)18)4-6-16(14)19-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPBWRXUZDIQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=C2C=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 45.3 g of 2-dibenzothienyl methyl ketone in one liter of carbon disulfide was added 106 g of anhydrous aluminum chloride. To this was added 17.3 g of acetyl chloride over 8 minutes. This mixture was refluxed for 3 hours and then poured into a mixture of 2 liters of crushed ice and 400 ml of concentrated hydrochloride acid. This mixture was stirred until the green color had changed to pale tan, then the solid was collected washed with water and air dried. This solid was collected, washed with water and air dried. This solid was dissolved in 2 liters of hot acetontride, filtered, concentrated to about one liter and allowed to crystallize, giving 39.0 g of the desired product as tan crystals, mp 207°-210° C.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three

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